molecular formula C25H24O2 B14209104 1,13-Diphenyltrideca-1,4,9,12-tetraene-6,8-dione CAS No. 917596-60-2

1,13-Diphenyltrideca-1,4,9,12-tetraene-6,8-dione

Cat. No.: B14209104
CAS No.: 917596-60-2
M. Wt: 356.5 g/mol
InChI Key: DTPOCMYUWLFWFH-UHFFFAOYSA-N
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Description

1,13-Diphenyltrideca-1,4,9,12-tetraene-6,8-dione is an organic compound with a complex structure characterized by multiple conjugated double bonds and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,13-Diphenyltrideca-1,4,9,12-tetraene-6,8-dione typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate precursors, followed by dehydration and cyclization steps. The reaction conditions often require the use of strong bases, such as sodium hydroxide or potassium hydroxide, and organic solvents like ethanol or methanol. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,13-Diphenyltrideca-1,4,9,12-tetraene-6,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions include diketone derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,13-Diphenyltrideca-1,4,9,12-tetraene-6,8-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of advanced materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 1,13-Diphenyltrideca-1,4,9,12-tetraene-6,8-dione involves its interaction with various molecular targets. The compound’s conjugated double bonds and phenyl groups allow it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Curcumin: A natural compound with a similar conjugated structure, known for its anti-inflammatory and antioxidant properties.

    Dibenzylideneacetone: Another compound with conjugated double bonds, used in organic synthesis and as a ligand in coordination chemistry.

Uniqueness

1,13-Diphenyltrideca-1,4,9,12-tetraene-6,8-dione is unique due to its extended conjugated system and the presence of multiple phenyl groups, which enhance its stability and reactivity. This structural uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

917596-60-2

Molecular Formula

C25H24O2

Molecular Weight

356.5 g/mol

IUPAC Name

1,13-diphenyltrideca-1,4,9,12-tetraene-6,8-dione

InChI

InChI=1S/C25H24O2/c26-24(19-11-3-9-17-22-13-5-1-6-14-22)21-25(27)20-12-4-10-18-23-15-7-2-8-16-23/h1-2,5-20H,3-4,21H2

InChI Key

DTPOCMYUWLFWFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCC=CC(=O)CC(=O)C=CCC=CC2=CC=CC=C2

Origin of Product

United States

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